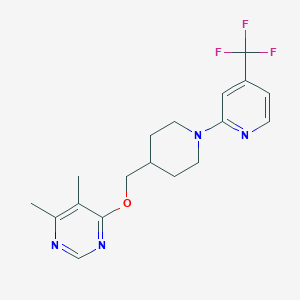
4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C18H21F3N4O and its molecular weight is 366.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, with the molecular formula C18H21F3N4O and a molecular weight of 366.388 g/mol, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trifluoromethyl-pyridine and a piperidine moiety. This unique structure is hypothesized to enhance its interaction with biological targets, particularly in modulating enzyme activity and receptor interactions.
Anticancer Properties
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation in cancerous cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |
| 4,5-Dimethyl... | A549 (Lung) | 2.8 | EGFR inhibition |
Antibacterial Activity
The antibacterial potential of pyrimidine derivatives has been documented, particularly against Gram-positive bacteria. Compounds structurally related to the target compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antibacterial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Enterococcus faecalis | 0.75 |
| 4,5-Dimethyl... | Bacillus subtilis | 1.0 |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition studies indicated that it could effectively reduce AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases .
Table 3: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 10 |
| Compound B | Urease | 15 |
| 4,5-Dimethyl... | AChE | 8 |
Case Studies
In a study investigating the pharmacokinetics and safety profile of similar pyrimidine derivatives, compounds were administered to healthy mice at varying doses. The results indicated that at doses up to 40 mg/kg, there were no significant adverse effects observed, supporting the safety of these compounds for further development .
Propriétés
IUPAC Name |
4,5-dimethyl-6-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c1-12-13(2)23-11-24-17(12)26-10-14-4-7-25(8-5-14)16-9-15(3-6-22-16)18(19,20)21/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZIAHXWSCDVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














